molecular formula C7H5Br2F B2695069 [Dibromo(fluoro)methyl]benzene CAS No. 772339-79-4

[Dibromo(fluoro)methyl]benzene

Cat. No.: B2695069
CAS No.: 772339-79-4
M. Wt: 267.923
InChI Key: FUJFHJAWFLGHLR-UHFFFAOYSA-N
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Description

[Dibromo(fluoro)methyl]benzene: is an organic compound characterized by the presence of two bromine atoms, one fluorine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Benzene: One common method to prepare [Dibromo(fluoro)methyl]benzene involves the halogenation of benzene

    Diazotization and Fluorination: Another method involves the diazotization of aniline derivatives followed by fluorination.

Industrial Production Methods: Industrial production of this compound often involves continuous-flow processes to ensure high yields and safety. These methods are designed to handle the exothermic nature of halogenation reactions and to minimize the formation of side products .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [Dibromo(fluoro)methyl]benzene can undergo various substitution reactions, including nucleophilic aromatic substitution, where the bromine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium fluoride would yield fluorinated derivatives of this compound .

Mechanism of Action

The mechanism by which [Dibromo(fluoro)methyl]benzene exerts its effects depends on its specific application. In drug development, the compound may interact with various molecular targets, including enzymes and receptors, through its halogen atoms and aromatic ring. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

[dibromo(fluoro)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJFHJAWFLGHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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